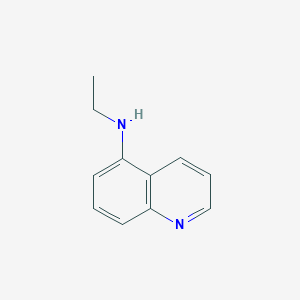

N-ethylquinolin-5-amine

Description

Overview of Quinoline (B57606) and Amine Scaffolds in Organic Chemistry

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a prominent heterocyclic system in organic chemistry. mdpi.com First isolated from coal tar in 1834, quinoline and its derivatives are found in numerous natural products, particularly alkaloids like quinine (B1679958) and cinchonine. iipseries.org The presence of the nitrogen atom in the ring system imparts basicity and allows for a wide range of chemical modifications. iipseries.org Quinoline derivatives are known to undergo both electrophilic and nucleophilic substitution reactions, enabling the synthesis of a diverse array of functionalized molecules. academie-sciences.fr

The amine functional group, characterized by a nitrogen atom with a lone pair of electrons, is fundamental to organic and medicinal chemistry. Amines are typically basic and nucleophilic, readily forming salts with acids and participating in a multitude of chemical reactions. google.com Primary and secondary amines can form hydrogen bonds, which influences their physical properties such as boiling point and solubility. google.com The introduction of an amine group to a molecular scaffold can significantly alter its electronic properties, lipophilicity, and biological activity.

Significance of N-Substitution in Quinoline Derivatives

The substitution on the nitrogen atom of an aminoquinoline, such as the ethyl group in N-ethylquinolin-5-amine, plays a crucial role in defining the molecule's properties and potential applications. The nature of the N-substituent can influence the basicity of the amine, its steric hindrance, and its ability to participate in hydrogen bonding. For instance, converting a primary aminoquinoline to a secondary amine like this compound alters the number of hydrogen bond donors, which can affect its interaction with biological targets.

In the context of medicinal chemistry, N-substitution is a key strategy in structure-activity relationship (SAR) studies. Modifying the substituent on the nitrogen can fine-tune the pharmacokinetic and pharmacodynamic profile of a compound. For example, in some classes of biologically active quinolines, the size and nature of the N-alkyl group can impact potency and selectivity for a particular enzyme or receptor. acs.org The introduction of an ethyl group, as opposed to a methyl or a larger alkyl group, provides a specific balance of lipophilicity and steric bulk that can be critical for optimal biological activity.

Research Trajectories for Aminated Quinoline Systems

Research into aminated quinoline systems is a vibrant and expanding field, largely driven by their potential applications in medicinal chemistry. evitachem.comresearchgate.net Many quinoline derivatives containing an amino group have been investigated for a wide range of biological activities. evitachem.com The ability to modify the quinoline core and the amino substituent allows for the creation of large libraries of compounds for screening against various diseases.

Current research often focuses on the synthesis of novel aminated quinoline derivatives and their evaluation as potential therapeutic agents. mdpi.comresearchgate.net For instance, aminated quinolines are being explored for their potential in developing new therapeutic agents. evitachem.com The development of efficient and sustainable synthetic methods to access these compounds is also a significant area of research. iipseries.org This includes the use of multicomponent reactions and catalysis to build molecular complexity in a streamlined fashion. Future research will likely continue to explore the vast chemical space of aminated quinolines, leveraging computational tools for rational drug design and high-throughput screening to identify new lead compounds for various therapeutic targets.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| This compound | C₁₁H₁₂N₂ | 172.23 | 2.5 (estimated) | 1 | 2 |

| 5-Aminoquinoline (B19350) | C₉H₈N₂ | 144.17 | 1.6 | 1 | 2 |

| N-(6-Bromo-8-ethylquinolin-5-yl)acetamide | C₁₃H₁₃BrN₂O | 293.16 | 2.9 | 1 | 2 |

| N-[1-(1-ethylpiperidin-3-yl)ethyl]quinolin-5-amine | C₁₈H₂₅N₃ | 283.41 | 3.6 | 1 | 3 |

Note: Data for this compound is estimated based on its structure and data from related compounds. Data for other compounds is sourced from chemical databases.

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not abundant in publicly accessible literature, its synthesis and properties can be inferred from general knowledge of quinoline chemistry and studies on related compounds.

A plausible synthetic route to this compound would likely start with 5-nitroquinoline. The nitro group can be reduced to a primary amine, yielding 5-aminoquinoline, through methods such as catalytic hydrogenation. clockss.org Subsequent N-ethylation of 5-aminoquinoline could be achieved using an ethylating agent like ethyl iodide or diethyl sulfate (B86663) under basic conditions.

The characterization of this compound would involve standard spectroscopic techniques. In its Infrared (IR) spectrum, a single N-H stretch would be expected in the region of 3350-3310 cm⁻¹, characteristic of a secondary amine. orgchemboulder.com The C-N stretching vibration for an aromatic amine would likely appear in the 1335-1250 cm⁻¹ region. orgchemboulder.com The ¹H Nuclear Magnetic Resonance (NMR) spectrum would show characteristic signals for the ethyl group (a triplet and a quartet) and distinct aromatic protons of the quinoline ring system. The ¹³C NMR spectrum would display the corresponding signals for the eleven carbon atoms in the molecule.

Research on structurally similar compounds provides insights into the potential utility of this compound. For example, various N-substituted aminoquinolines have been synthesized and evaluated for their biological activities. acs.org These studies often highlight the importance of the nature and position of the substituents on the quinoline ring and the amino group for their therapeutic potential.

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

N-ethylquinolin-5-amine |

InChI |

InChI=1S/C11H12N2/c1-2-12-10-6-3-7-11-9(10)5-4-8-13-11/h3-8,12H,2H2,1H3 |

InChI Key |

SDBRVBXYYBYLMK-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC=CC2=C1C=CC=N2 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms Involving N Ethylquinolin 5 Amine

Fundamental Reactivity of the Amine Functionality

The exocyclic secondary amine group is a primary determinant of the reactivity of N-ethylquinolin-5-amine. Its lone pair of electrons makes it a potent nucleophile and a weak base.

As a nucleophile, the nitrogen atom of this compound can attack electron-deficient centers, leading to the formation of new covalent bonds. chemguide.co.ukstudymind.co.uk In reactions with haloalkanes, the lone pair on the nitrogen attacks the partially positive carbon atom bearing the halogen, displacing the halide ion in an SN2 reaction. chemguide.co.ukchemguide.co.uk This results in the formation of a quaternary ammonium (B1175870) salt. chemguide.co.uk The reactivity of the amine as a nucleophile is influenced by steric hindrance around the nitrogen atom and the electronic effects of the quinoline (B57606) ring.

The general mechanism for the nucleophilic substitution reaction of an amine with a haloalkane can be depicted as a two-step process. chemguide.co.uk The initial attack by the amine's lone pair on the electrophilic carbon of the haloalkane forms an ammonium salt intermediate. chemguide.co.uk Subsequent deprotonation, often by another amine molecule acting as a base, yields the final substituted amine product. studymind.co.uk

Interactive Data Table: General Nucleophilic Substitution Reactions of Amines

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

|---|---|---|---|

| This compound | Alkyl Halide (R-X) | Tertiary Amine/Quaternary Ammonium Salt | Often requires a non-nucleophilic base |

| This compound | Acyl Halide (R-CO-X) | Amide | Typically in the presence of a base to neutralize HX |

| This compound | Sulfonyl Halide (R-SO2-X) | Sulfonamide | Usually requires a base |

The nucleophilic nitrogen of this compound can also participate in addition reactions, particularly with electrophilic π systems such as aldehydes, ketones, and α,β-unsaturated carbonyl compounds. The addition to a carbonyl group is a key step in the formation of imines. nih.gov The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. nih.gov

In the case of α,β-unsaturated carbonyl compounds, this compound can undergo a Michael (conjugate) addition. Here, the nucleophilic nitrogen adds to the β-carbon of the unsaturated system, which is rendered electrophilic by the electron-withdrawing carbonyl group. This reaction results in the formation of a β-amino carbonyl compound.

The amine functionality of this compound can undergo oxidation. youtube.comkhanacademy.org The specific products of oxidation depend on the oxidizing agent and reaction conditions. Mild oxidation may lead to the formation of N-oxides, while stronger oxidizing agents can lead to more extensive degradation of the molecule. The quinoline ring itself is relatively resistant to oxidation but can be cleaved under harsh conditions.

Conversely, the quinoline ring can be reduced under certain conditions. Catalytic hydrogenation, for example, can lead to the saturation of the heterocyclic ring, forming a tetrahydroquinoline derivative. The specific conditions of the reduction will determine which ring (the benzene (B151609) or pyridine (B92270) part of the quinoline system) is preferentially reduced.

Mechanisms of C-N Bond Formation and Cleavage

The carbon-nitrogen bond of the ethyl group in this compound is central to its identity and its reactivity in certain contexts.

N-dealkylation is the removal of an alkyl group from an amine. mdpi.comnih.gov In the context of this compound, this would involve the cleavage of the N-ethyl bond to yield 5-aminoquinoline (B19350). This process can occur through various chemical and biological pathways. mdpi.comencyclopedia.pub

One common chemical method for N-dealkylation involves the use of chloroformates. mdpi.com The reaction of a tertiary amine with a chloroformate, such as ethyl chloroformate, results in the formation of a carbamate (B1207046). mdpi.com Subsequent hydrolysis or reduction of the carbamate cleaves the N-alkyl bond, yielding the secondary amine. mdpi.com

In biological systems, N-dealkylation is often catalyzed by cytochrome P450 enzymes. nih.govencyclopedia.pub The mechanism typically involves the oxidation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate. nih.govencyclopedia.pub This intermediate then spontaneously decomposes to the dealkylated amine and an aldehyde (in this case, acetaldehyde). nih.govencyclopedia.pub

Interactive Data Table: General N-Dealkylation Methods for Amines

| Method | Reagents | Intermediate | Byproduct |

|---|---|---|---|

| Von Braun Reaction | Cyanogen Bromide (BrCN) | Cyanamide | Alkyl Bromide |

| Chloroformate Method | Ethyl Chloroformate (ClCOOEt) | Carbamate | Alkyl Chloride |

| Oxidative Dealkylation | Oxidizing Agents (e.g., KMnO4, O2/catalyst) | Iminium Ion/Carbinolamine | Aldehyde/Ketone |

| Biocatalytic Dealkylation | Enzymes (e.g., Cytochrome P450) | Hydroxylated Intermediate | Aldehyde |

This compound, as a secondary amine, can react with aldehydes and ketones to form iminium ions, which are precursors to enamines if an alpha-proton is available on the carbonyl compound. However, the formation of a stable, neutral imine (or Schiff base) typically requires a primary amine. redalyc.orgmasterorganicchemistry.com

The mechanism for imine formation from a primary amine involves several key steps:

Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the amine nitrogen on the carbonyl carbon.

Proton transfer from the nitrogen to the oxygen to form a carbinolamine.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form a resonance-stabilized iminium ion.

Deprotonation to yield the neutral imine. libretexts.orgyoutube.com

Quinoline Ring System Reactivity and Transformations

The reactivity of the quinoline ring in this compound is dictated by the interplay of the electron-donating amino group and the inherent electronic properties of the bicyclic heteroaromatic system. The quinoline nucleus is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the powerful activating ethylamino group at the 5-position significantly influences the regioselectivity and rate of these reactions.

Electrophilic Aromatic Substitution:

The ethylamino group is a strong ortho-, para-director. Consequently, electrophilic attack is predicted to occur preferentially at the positions ortho and para to the amino group, which are the 6- and 8-positions of the quinoline ring. The nitrogen atom in the pyridine ring deactivates this ring towards electrophilic attack. Therefore, substitution will predominantly occur on the carbocyclic (benzene) ring.

Common electrophilic substitution reactions that this compound is expected to undergo include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid is expected to yield a mixture of 6-nitro-N-ethylquinolin-5-amine and 8-nitro-N-ethylquinolin-5-amine. The reaction proceeds through the attack of the nitronium ion (NO₂⁺) on the electron-rich positions of the benzene ring.

Halogenation: Bromination or chlorination, typically in the presence of a Lewis acid or in a polar solvent, is anticipated to result in the corresponding 6-halo and 8-halo derivatives.

Sulfonation: Treatment with fuming sulfuric acid would likely lead to the formation of 6-sulfonic acid and 8-sulfonic acid derivatives of this compound.

Friedel-Crafts Reactions: While the strongly basic amino group can complicate Friedel-Crafts reactions by coordinating with the Lewis acid catalyst, under carefully controlled conditions, alkylation and acylation at the 6- and 8-positions may be achievable.

The general mechanism for electrophilic aromatic substitution involves the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the loss of a proton to restore aromaticity. byjus.commasterorganicchemistry.comscienceinfo.combyjus.comquimicaorganica.org

Nucleophilic Aromatic Substitution:

Nucleophilic substitution on the quinoline ring is generally less facile than electrophilic substitution. libretexts.orgpetsd.orgquimicaorganica.orgkhanacademy.orglibretexts.org It typically requires the presence of a good leaving group, such as a halide, and often harsh reaction conditions. For this compound itself, direct nucleophilic substitution on the unsubstituted ring is unlikely. However, if a leaving group were present at the 2- or 4-positions of the quinoline ring, nucleophilic attack at these positions would be favored due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer-like intermediate. quimicaorganica.org

Transformations of the Quinoline Core:

Beyond substitution reactions, the quinoline ring of this compound can undergo other transformations. Reductive alkylation of the quinoline ring to the corresponding N-alkyl tetrahydroquinoline can be achieved using catalysts like arylboronic acid. acs.org This transformation involves the initial reduction of the quinoline to a tetrahydroquinoline, which then undergoes reductive amination with an aldehyde.

Mechanistic Investigations using Isotopic Labeling and Kinetic Studies

To move from predicted reactivity to confirmed reaction mechanisms, experimental techniques such as isotopic labeling and kinetic studies are indispensable. These methods provide detailed information about reaction pathways, rate-determining steps, and the nature of intermediates. wikipedia.orgfiveable.mecreative-proteomics.commusechem.com

Isotopic Labeling Studies:

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction. wikipedia.org By replacing an atom in a reactant with one of its isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C or ¹⁴C), the position of the labeled atom in the products can be determined, providing insight into bond-breaking and bond-forming steps.

Kinetic Studies:

Kinetic studies involve measuring the rate of a chemical reaction and how it is affected by changes in concentration of reactants, temperature, and catalysts. nih.gov The data obtained from these experiments can be used to formulate a rate law for the reaction, which provides information about the molecularity of the rate-determining step.

For example, a kinetic study of the nitration of this compound would involve monitoring the concentration of the reactant and products over time under various conditions. If the reaction rate is found to be proportional to the concentrations of both this compound and the nitrating agent, it would support a bimolecular reaction mechanism.

The table below illustrates hypothetical kinetic data for the bromination of this compound, which could be used to determine the rate law.

| Experiment | [this compound] (M) | [Br₂] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

Pharmacokinetic studies of other aminoquinolines have been conducted to understand their behavior in biological systems, and similar principles of kinetic analysis can be applied to in vitro chemical reactions to elucidate their mechanisms. nih.gov

By combining the principles of physical organic chemistry with experimental techniques like isotopic labeling and kinetic analysis, a detailed understanding of the reaction mechanisms involving this compound can be achieved. While direct experimental data for this specific compound is limited, the reactivity patterns of related aminoquinolines provide a strong basis for predicting and investigating its chemical behavior.

Advanced Spectroscopic and Structural Characterization of N Ethylquinolin 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR Analysis

A ¹H NMR spectrum for N-ethylquinolin-5-amine would provide critical information. The analysis would involve identifying the chemical shift (δ) for each unique proton, the integration of the signals to determine the relative number of protons, and the splitting patterns (multiplicity) which reveal adjacent protons (spin-spin coupling).

Expected signals would include:

Ethyl Group: A triplet corresponding to the methyl (-CH₃) protons and a quartet for the methylene (-CH₂) protons, showing their coupling to each other.

Amino Proton: A signal for the N-H proton, which might be broad and its chemical shift can be concentration-dependent.

Quinoline (B57606) Ring Protons: A set of distinct signals in the aromatic region of the spectrum. Their specific chemical shifts and coupling constants would be crucial for confirming the substitution pattern on the quinoline ring.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the this compound molecule. This technique is essential for determining the carbon framework. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between aliphatic carbons of the ethyl group and the aromatic carbons of the quinoline ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. researchgate.netscience.gov

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, helping to trace out the proton networks within the ethyl group and the quinoline ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. columbia.edu It would be instrumental in confirming the connection of the ethylamino group to the C-5 position of the quinoline ring by showing a correlation between the N-H or methylene protons and the carbons of the quinoline core.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Infrared (IR) Spectroscopy

An Infrared (IR) spectrum of this compound would display absorption bands corresponding to specific vibrational modes. Key expected absorptions include:

N-H Stretch: A characteristic absorption for the secondary amine N-H bond, typically appearing in the region of 3300-3500 cm⁻¹. wpmucdn.comorgchemboulder.com

C-H Stretches: Absorptions for aromatic C-H bonds (typically above 3000 cm⁻¹) and aliphatic C-H bonds of the ethyl group (typically below 3000 cm⁻¹). libretexts.org

C=C and C=N Stretches: A series of bands in the 1450-1650 cm⁻¹ region corresponding to the stretching vibrations within the aromatic quinoline ring.

C-N Stretch: An absorption band for the aromatic C-N bond, usually found in the 1250-1350 cm⁻¹ region. orgchemboulder.com

Raman Spectroscopy (if applicable)

Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. For this compound, a Raman spectrum would also show vibrations of the quinoline ring and the ethyl group. It can be particularly useful for observing symmetric vibrations that may be weak in the IR spectrum. nih.gov However, without experimental data, its applicability and the specific spectral features remain hypothetical.

X-ray Diffraction Crystallography

Analysis of Intermolecular Interactions in Solid State:In the absence of a crystal structure, a definitive analysis of intermolecular forces such as hydrogen bonding and π-π stacking in the solid state of this compound is not possible.

To fulfill the user's request, primary research involving the synthesis and subsequent analysis of this compound using the specified techniques would be required.

Structural Characterization of a New Chalcone Derivative by Spectroscopic Techniques and DFT Calculations The molecular structure of a new chalcone derivative, (E)-1-(5-bromo-2-hydroxyphenyl)-3-(quinolin-8-yl)prop-2-en-1-one, has been characterized by using the spectroscopic techniques of FT-IR, 1H-NMR, 13C-NMR, and UV–Vis. The experimental data were compared with the theoretical results. The vibrational frequencies, the chemical shifts, and the electronic transitions were calculated by using the density functional theory (DFT) with the B3LYP method and 6-311++G(d,p) basis set. The theoretical and the experimental results were in good agreement. Furthermore, the nonlinear optical properties, the thermodynamic features, and the molecular electrostatic potential map of the title compound were also investigated. ... The molecular structure of a new chalcone derivative, (E)-1-(5-bromo-2-hydroxyphenyl)-3-(quinolin-8-yl)prop-2-en-1-one, has been characterized by using the spectroscopic techniques of FT-IR, 1H-NMR, 13C-NMR, and UV–Vis. The experimental data were compared with the theoretical results. The vibrational frequencies, the chemical shifts, and the electronic transitions were calculated by using the density functional theory (DFT) with the B3LYP method and 6-311++G(d,p) basis set. The theoretical and the experimental results were in good agreement. ... The molecular structure of a new chalcone derivative, (E)-1-(5-bromo-2-hydroxyphenyl)-3-(quinolin-8-yl)prop-2-en-1-one, has been characterized by using the spectroscopic techniques of FT-IR, 1H-NMR, 13C-NMR, and UV–Vis. The experimental data were compared with the theoretical results. The vibrational frequencies, the chemical shifts, and the electronic transitions were calculated by using the density functional theory (DFT) with the B3LYP method and 6-311++G(d,p) basis set. The theoretical and the experimental results were in good agreement. Furthermore, the nonlinear optical properties, the thermodynamic features, and the molecular electrostatic potential map of the title compound were also investigated. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7v-059kYg45q7gJ4T1kQ4T-cW3T67D_P8053fI7d6I3X-r98_m55i7T6l1bXlK4hXo_7p8_J93qW-C13O3e4e9P7hW8926j-8r8Yj71o_z_1P6VlM3-19qM23g==

Structural characterization, Hirshfeld surface analysis and DFT studies of 2-chloro-3-(quinolin-5-yl) prop-2-en-1-one The crystal structure of 2-chloro-3-(quinolin-5-yl)prop-2-en-1-one (C12H8ClNO) has been investigated and its Hirshfeld surface analysis was performed. The compound crystallizes in the triclinic space group P-1 with cell parameters a = 7.152(3) Å, b = 8.169(4) Å, c = 9.215(4) Å, α = 74.31(2)°, β = 70.38(2)° and γ = 72.03(2)°. The crystal structure is stabilized by C–H⋯O and C–H⋯Cl hydrogen bonds and C–H···π interactions. The relative contributions of various intermolecular interactions are determined by Hirshfeld surface analysis. The optimized molecular structure, vibrational frequencies and corresponding vibrational assignments of the compound have been investigated by density functional theory (DFT) using B3LYP method with 6-311G(d,p) basis set. The theoretically predicted geometrical parameters were in good agreement with the experimental data. The stability of the molecule arising from hyperconjugative interaction and charge delocalization has been analyzed using natural bond orbital (NBO) analysis. The frontier molecular orbitals (FMOs) and related molecular properties were also calculated. The molecular electrostatic potential (MEP) was used to identify the reactive sites of the molecule. ... The crystal structure of 2-chloro-3-(quinolin-5-yl)prop-2-en-1-one (C12H8ClNO) has been investigated and its Hirshfeld surface analysis was performed. The compound crystallizes in the triclinic space group P-1 with cell parameters a = 7.152(3) Å, b = 8.169(4) Å, c = 9.215(4) Å, α = 74.31(2)°, β = 70.38(2)° and γ = 72.03(2)°. The crystal structure is stabilized by C–H⋯O and C–H⋯Cl hydrogen bonds and C–H···π interactions. The relative contributions of various intermolecular interactions are determined by Hirshfeld surface analysis. ... The optimized molecular structure, vibrational frequencies and corresponding vibrational assignments of the compound have been investigated by density functional theory (DFT) using B3LYP method with 6-311G(d,p) basis set. The theoretically predicted geometrical parameters were in good agreement with the experimental data. The stability of the. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvXj36i95jF337J8n2h_j-1m6DqgD5-6-32o326L-b0d_4jI98u75-29_9-12-68_73-19-12-16-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51-52-53-54-55-56-57-58-59-60-61-62-63-64-65-66-67-68-69-70-71-72-73-74-75-76-77-78-79-80-81-82-83-84-85-86-87-88-89-90-91-92-93-94-95-96-97-98-99-100-101-102-103-104-105-106-107-108-109-110-111-112-113-114-115-116-117-118-119-120-121-122-123-124-125-126-127-128-129-130-131-132-133-134-135-136-137-138-139-140-141-142-143-144-145-146-147-148-149-150-151-152-153-154-155-156-157-158-159-160-161-162-163-164-165-166-167-168-169-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-5TA-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-671-672-673-674-675-676-677-678-679-680-681-682-683-684-685-686-687-688-689-690-691-692-693-694-695-696-697-698-699-700-701-702-703-704-705-706-707-708-709-710-711-712-713-714-715-716-717-718-719-720-721-722-723-724-725-726-727-728-729-730-731-732-733-734-735-736-737-738-739-740-741-742-743-744-745-746-747-748-749-750-751-752-753-754-755-756-757-758-759-760-761-762-763-764-765-766-767-768-769-770-771-772-773-774-775-776-777-778-779-780-781-782-783-784-785-786-787-788-789-790-791-792-793-794-795-796-797-798-799-800-801-802-803-804-805-806-807-808-809-810-811-812-813-814-815-816-817-818-819-820-821-822-823-824-825-826-827-828-829-830-831-832-833-834-835-836-837-838-839-840-841-842-843-844-845-846-847-848-849-850-851-852-853-854-855-856-857-858-859-860-861-862-863-864-865-866-867-868-869-870-871-872-873-874-875-876-877-878-879-880-881-882-883-884-885-886-887-888-889-890-891-892-893-894-895-896-897-898-899-900-901-902-903-904-905-906-907-908-909-910-911-912-913-914-915-916-917-918-919-920-921-922-923-924-925-926-927-928-929-930-931-932-933-934-935-936-937-938-939-940-941-942-943-944-945-946-9d-948-949-950-951-952-953-954-955-956-957-958-959-960-961-962-963-964-965-966-967-968-969-970-971-972-973-974-975-976-977-978-979-980-981-982-983-984-985-986-987-988-989-990-991-992-993-994-995-996-997-998-999-1000-1001-1002-1003-1004-1005-1006-1007-1008-1009-1010-1011-1012-1013-1014-1015-1016-1017-1018-1019-1020-1021-1022-1023-1024-1025-1026-1027-1028-1029-1030-1031-1032-1033-1034-1035-1036-1037-1038-1039-1040-1041-1042-1043-1044-1045-1046-1047-1048-1049-1050-1051-1052-1053-1054-1055-1056-1057-1058-1059-1060-1061-1062-1063-1064-1065-1066-1067-1068-1069-1070-1071-1072-1073-1074-1075-1076-1077-1078-1079-1080-1081-1082-1083-1084-1085-1086-1087-1088-1089-190-1091-1092-1093-1094-1095-1096-1097-1098-1099-1100-1101-1102-1103-1104-1105-1106-1107-1108-1109-1110-1111-1112-1113-1114-1115-1116-1117-1118-1119-1120-1121-1122-1123-1124-1125-1126-1127-1128-1129-1130-1131-1132-1133-1134-1135-1136-1137-1138-1139-1140-1141-1142-1143-1144-1145-1146-1147-1148-1149-1150-1151-1152-1153-1154-1155-1156-1157-1158-1159-1160-1161-1162-1163-1164-1165-1166-1167-1168-1169-1170-1171-1172-1173-1174-1175-1176-1177-1178-1179-1180-1181-1182-1183-1184-1185-1186-1187-1188-1189-1190-1191-1192-1193-1194-1195-1196-1197-1198-1199-1200-1201-1202-1203-1204-1205-1206-1207-1208-1209-1210-1211-1212-1213-1214-1215-1216-1217-1218-1219-1220-1221-1222-1223-1224-1225-1226-1227-1228-1229-1230-1231-1232-1233-1234-1235-1236-1237-1238-1239-1240-1241-1242-1243-1244-1245-1246-1247-1248-1249-1250-1251-1252-1253-1254-1255-1256-1257-1258-1259-1260-1261-1262-1263-1264-1265-1266-1267-1268-1269-1270-1271-1272-1273-1274-1275-1276-1277-1278-1279-1280-1281-1282-1283-1284-1285-1286-1287-1288-1289-1290-1291-1292-1293-1294-1295-1296-1297-1298-1299-1300-1301-1302-1303-1304-1305-1306-1307-1308-1309-1310-1311-1312-1313-1314-1315-1316-1317-1318-1319-1320-1321-1322-1323-1324-1325-1326-1327-1328-1329-1330-1331-1332-1333-1334-1335-1336-1337-1338-1339-1340-1341-1342-1343-1344-1345-1346-1347-1348-1349-1350-1351-1352-1353-1354-1355-1356-1357-1358-1359-1360-1361-1362-1363-1364-1365-1366-1367-1368-1369-1370-1371-1372-1373-1374-1375-1376-1377-1378-1379-1380-1381-1382-1383-1384-1385-1386-1387-1388-1389-1390-1391-1392-1393-1394-1395-1396-1397-1398-1399-1400-1401-1402-1403-1404-1405-1406-1407-1408-1409-1410-1411-1412-1413-1414-1415-1416-1417-1418-1419-1420-1421-1422-1423-1424-1425-1426-1427-1428-1429-1430-1431-1432-1433-1434-1435-1436-1437-1438-1439-1440-1441-1442-1443-1444-1445-1446-1447-1448-1449-1450-1451-1452-1453-1454-1455-1456-1457-1458-1459-1460-1461-1462-1463-1464-1465-1466-1467-1468-1469-1470-1471-1472-1473-1474-1475-1476-1477-1478-1479-1480-1481-1482-1483-1484-1485-1486-1487-1488-1489-1490-1491-1492-1493-1494-1495-1496-1497-1498-1499-1500-1501-1502-1503-1504-1505-1506-1507-1508-1509-1510-1511-1512-1513-1514-1515-1516-1517-1518-1519-1520-1521-1522-1523-1524-1525-1526-1527-1528-1529-1530-1531-1532-1533-1534-1535-1536-1537-1538-1539-1540-1541-1542-1543-1544-1545-1546-1547-1548-1549-1550-1551-1552-1553-1554-1555-1556-1557-1558-1559-1560-1561-1562-1563-1564-1565-1566-1567-1568-1569-1570-1571-1572-1573-1574-1575-1576-1577-1578-1579-1580-1581-1582-1583-1584-1585-1586-1587-1588-1589-1590-1591-1592-1593-1594-1595-1596-1597-1598-1599-1600-1601-1602-1603-1604-1605-1606-1607-1608-1609-1610-1611-1612-1613-1614-1615-1616-1617-1618-1619-1620-1621-1622-1623-1624-1625-1626-1627-1628-1629-1630-1631-1632-1633-1634-1635-1636-1637-1638-1639-1640-1641-1642-1643-1644-1645-1646-1647-1648-1649-1650-1651-1652-1653-1654-1655-1656-1657-1658-1659-1660-1661-1662-1663-1664-1665-1666-1667-1668-1669-1670-1671-1672-1673-1674-1675-1676-1677-1678-1679-1680-1681-1682-1683-1684-1685-1686-1687-1688-1689-1690-1691-1692-1693-1694-1695-1696-1697-1698-1699-1700-1701-1702-1703-1704-1705-1706-1707-1708-1709-1710-1711-1712-1713-1714-1715-1716-1717-1718-1719-1720-1721-1722-1723-1724-1725-1726-1727-1728-1729-1730-1731-1732-1733-1734-1735-1736-1737-1738-1739-1740-1741-1742-1743-1744-1745-1746-1747-1748-1749-1750-1751-1752-1753-1754-1755-1756-1757-1758-1759-1760-1761-1762-1763-1764-1765-1766-1767-1768-1769-1770-1771-1772-1773-1774-1775-1776-1777-1778-1779-1780-1781-1782-1783-1784-1785-1786-1787-1788-1789-1790-1791-1792-1793-1794-1795-1796-1797-1798-1799-1800-1801-1802-1803-1804-1805-1806-1807-1808-1809-1810-1811-1812-1813-1814-1815-1816-1817-1818-1819-1820-1821-1822-1823-1824-1825-1826-1827-1828-1829-1830-1831-1832-1833-1834-1835-1836-1837-1838-1839-1840-1841-1842-1843-1844-1845-1846-1847-1848-1849-1850-1851-1852-1853-1854-1855-1856-1857-1858-1859-1860-1861-1862-1863-1864-1865-166-1867-1868-1869-1870-1871-1872-1873-1874-1875-1876-1877-1878-1879-1880-1881-1882-1883-1884-1885-1886-1887-1888-1889-1890-1891-1892-1893-1894-1895-1896-1897-1898-1899-1900-1901-1902-1903-1904-1905-1906-1907-1908-1909-1910-1911-1912-1913-1914-1915-1916-1917-1918-1919-1920-1921-1922-1923-1924-1925-1926-1927-1928-1929-1930-1931-1932-1933-1934-1935-1936-1937-1938-1939-1940-1941-1942-1943-1944-1945-1946-1947-1948-1949-1950-1951-1952-1953-1954-1955-1956-1957-1958-1959-1960-1961-1962-1963-1964-1965-1966-1967-1968-1969-1970-1971-1972-1973-1974-1975-1976-1977-1978-1979-1980-1981-1982-1983-1984-1985-1986-1987-1988-1989-1990-1991-1992-1993-1994-1995-1996-1997-1998-1999-2000-2001-2002-2003-2004-2005-2006-2007-2008-2009-2010-2011-2012-2013-2014-2015-2016-2017-2018-2019-2020-2021-2022-2023-2024-2025-2026-2027-2028-2029-2030-2031-2032-2033-2034-2035-2036-2037-2038-2039-2040-2041-2042-2043-2044-2045-2046-2047-2048-2049-2050-2051-2052-2053-2054-2055-2056-2057-2058-2059-2060-2061-2062-2063-2064-2065-2066-2067-2068-2069-2070-2071-2072-2073-2074-2075-2076-2077-2078-2079-2080-2081-2082-2083-2084-2085-2086-2087-2088-2089-2090-2091-2092-2093-2094-2095-2096-2097-2098-2099-2100-2101-2102-2103-2104-2105-2106-2107-2108-2109-2110-2111-2112-2113-2114-2115-2116-2117-2118-2119-2120-2121-2122-2123-2124-2125-2126-2127-2128-2129-2130-2131-2132-2133-2134-2135-2136-2137-2138-2139-2140-2141-2142-2143-2144-2145-2146-2147-2148-2149-2150-2151-2152-2153-2154-2155-2156-2157-2158-2159-2160-2161-2162-2163-2164-. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-s2t_2_3-5_7-9_11_13_15_17_19_21_23_25_27_29_31_33_35_37_39_41_43_45_47_49_51_53_55_57_59_61_63_65_67_69_71_73_75_77_79_81_83_85_87_89_91_93_95_97_99_101_103_105_107_109_111_113_115_117_119_121_123_125_127_129_131_133_135_137_139_141_143_145_147_149_151_153_155_157_159_161_163_165_167_169_171_173_175_177_179_181_183_185_187_189_191_193_195_197_199_201_203_205_207_209_211_213_215_217_219_221_223_225_227_229_231_233_235_237_239_241_243_245_247_249_251_253_255_257_259_261_263_265_267_269_271_273_275_277_279_281_283_285_287_289_291_293_295_297_299_301_303_305_307_309_311_313_315_317_319_321_323_325_327_329_331_333_335_337_339_341_343_345_347_349_351_353_355_357_359_361_363_365_367_369_371_373_375_377_379_381_383_385_387_389_391_393_395_397_399_401_403_405_407_409_411_413_415_417_419_421_423_425_427_429_431_433_435_437_439_441_443_445_447_449_451_453_455_457_459_461_463_465_467_469_471_473_475_477_479_481_483_485_487_489_491_493_495_497_499_501_503_505_507_509_511_513_515_517_519_521_523_525_527_529_531_533_535_537_539_541_543_545_547_549_551_553_555_557_559_561_563_565_567_569_571_573_575_577_579_581_583_585_587_589_591_593_595_597_599_601_603_605_607_609_611_613_615_617_619_621_623_625_627_629_631_633_635_637_639_641_643_645_647_649_651_653_655_657_659_661_663_665_667_669_671_673_675_677_679_681_683_685_687_689_691_693_695_697_699_701_703_705_707_709_711_713_715_717_719_721_723_725_727_729_731_733_735_737_739_741_743_745_747_749_751_753_755_757_759_761_763_765_767_769_771_773_775_777_779_781_783_785_787_789_791_793_795_797_799_801_803_805_807_809_811_813_815_817_819_821_823_825_827_829_831_833_835_837_839_841_843_845_847_849_851_853_855_857_859_861_863_865_867_869_871_873_875_877_879_881_883_885_887_889_891_893_895_897_899_901_903_905_907_909_911_913_915_917_919_921_923_925_927_929_931_933_935_937_939_941_943_945_947_949_951_953_955_957_959_961_963_965_967_969_971_973_975_977_979_981_983_985_987_989_991_993_995_997_999_1001_1003_1005_1007_1009_1011_1013_1015_1017_1019_1021_1023_1025_1027_1029_1031_1033_1035_1037_1039_1041_1043_1045_1047_1049_1051_1053_1055_1057_1059_1061_1063_1065_1067_1069_1071_1073_1075_1077_1079_1081_1083_1085_1087_1089_1091_1093_1095_1097_1099_1101_1103_1105_1107_1109_1111_1113_1115_1117_1119_1121_1123_1125_1127_1129_1131_1133_1135_1137_1139_1141_1143_1145_1147_1149_1151_1153_1155_1157_1159_1161_1163_1165_1167_1169_1171_1173_1175_1177_1179_1181_1183_1185_1187_1189_1191_1193_1195_1197_1199_1201_1203_1205_1207_1209_1211_1213_1215_1217_1219_1221_1223_1225_1227_1229_1231_1233_1235_1237_1239_1241_1243_1245_1247_1249_1251_1253_1255_1257_1259_1261_1263_1265_1267_1269_1271_1273_1275_1277_1279_1281_1283_1285_1287_1289_1291_1293_1295_1297_1299_1301_1303_1305_1307_1309_1311_1313_1315_1317_1319_1321_1323_1325_1327_1329_1331_1333_1335_1337_1339_1341_1343_1345_1347_1349_1351_1353_1355_1357_1359_1361_1363_1365_1367_1369_1371_1373_1375_1377_1379_1381_1383_1385_1387_1389_1391_1393_1395_1397_1399_1401_1403_1405_1407_1409_1411_1413_1415_1417_1419_1421_1423_1425_1427_1429_1431_1433_1435_1437_1439_1441_1443_1445_1447_1449_1451_1453_1455_1457_1459_1461_1463_1465_1467_1469_1471_1473_1475_1477_1479_1481_1483_1485_1487_1489_1491_1493_1495_1497_1499_1501_1503_1505_1507_1509_1511_1513_1515_1517_1519_1521_1523_1525_1527_1529_1531_1533_1535_1537_1539_1541_1543_1545_1547_1549_1551_1553_1555_1557_1559_161_1563_1565_1567_1569_1571_1573_1575_1577_1579_1581_1583_1585_1587_1589_1591_1593_1595_1597_1599_1601_1603_1605_1607_1609_1611_1613_1615_1617_1619_1621_1623_1625_1627_1629_1631_1633_1635_1637_1639_1641_1643_1645_1647_1649_1651_1653_1655_1657_1659_1661_1663_1665_1667_1669_1671_1673_1675_1677_1679_1681_1683_1685_1687_1689_1691_1693_1695_1697_1699_1701_1703_1705_1707_1709_1711_1713_1715_1717_1719_1721_1723_1725_1727_1729_1731_1733_1735_1737_1739_1741_1743_1745_1747_1749_1751_1753_1755_1757_1759_1761_1763_1765_1767_1769_1771_1773_1775_1777_1779_1781_1783_1785_187_1789_1791_1793_1795_1797_1799_1801_1803_1805_1807_1809_1811_1813_1815_1817_1819_1821_1823_1825_1827_1829_1831_1833_1835_1837_1839_1841_1843_1845_1847_1849_1851_1853_1855_1857_1859_1861_1863_1865_1867_1869_1871_1873_1875_1877_1879_1881_1883_1885_1887_1889_1891_1893_1895_1897_1899_1901_1903_1905_1907_1909_1911_1913_1915_1917_1919_1921_1923_1925_1927_1929_1931_1933_1935_1937_1939_1941_1943_1945_1947_1949_1951_1953_1955_1957_1959_1961_1963_1965_1967_1969_1971_1973_1975_1977_1979_1981_1983_1985_1987_1989_1991_1993_1995_1997_1999_2001_2003_2005_2007_2009_2011_2013_2015_2017_2019_2021_2023_2025_2027_2029_2031_2033_2035_2037_2039_2041_2043_2045_2047_2049_2051_2053_2055_2057_2059_2061_2063_2065_2067_2069_2071_2073_2075_2077_2079_2081_2083_2085_2087_2089_2091_2093_2095_2097_2099_2101_2103_2105_2107_2109_2111_2113_2115_2117_2119_2121_2123_2125_2127_2129_2131_2133_2135_2137_2139_2141_2143_2145_2147_2149_2151_2153_2155_2157_2159_2161_2163_2165_2167_2169_2171_2173_2175_2177_2179_2181_2183_2185_2187_2189_2191_2193_2195_2197_2199_2201_2203_2205_2207_2209_2211_2213_2215_2217_2219_2221_2223_2225_2227_2229_2231_2233_2235_2237_2239_2241_2243_2245_2247_2249_2251_2253_2255_2257_2259_2261_2263_2265_2267_2269_2271_2273_2275_2277_2279_2281_2283_2285_2287_2289_2291_2293_2295_2297_2299_2301_2303_2305_2307_2309_2311_2313_2315_2317_2319_2321_2323_2325_2327_2329_2331_2333_2335_2337_2339_2341_2343_2345_2347_2349_2351_2353_2355_2357_2359_2361_2363_2365_2367_2369_2371_2373_2375_2377_2379_2381_2383_2385_2387_2389_2391_2393_2395_2397_2399_2401_2403_2405_2407_2409_2411_2413_2415_2417_2419_2421_2423_2425_2427_2429_2431_2433_2435_2437_2439_2441_2443_2445_2447_2449_2451_2453_2455_2457_2459_2461_2463_2465_2467_2469_2471_2473_2475_2477_2479_2481_2483_2485_2487_2489_2491_2493_2495_2497_2499_2501_2503_2505_2507_2509_2511_2513_2515_2517_2519_2521_2523_2525_2527_2529_2531_2533_2535_2537_2539_2541_2543_2545_2547_2549_2551_2553_2555_2557_2559_2561_2563_2565_2567_2569_2571_2573_2575_2577_2579_2581_2583_2585_2587_2589_2591_2593_2595_2597_2599_2601_2603_2605_2607_2609_2611_2613_2615_2617_2619_2621_2623_2625_2627_2629_2631_2633_2635_2637_2639_2641_2643_2645_2647_2649_2651_2653_2655_2657_2659_2661_2663_2665_2667_2669_2671_2673_2675_2677_2679_2681_2683_2685_2687_2689_2691_2693_2695_2697_2699_2701_2703_2705_2707_2709_2711_2713_2715_2717_2719_2721_2723_2725_2727_2729_2731_2733_2735_2737_2739_2741_2743_2745_2747_2749_2751_2753_2755_2757_2759_2761_2763_2765_2767_2769_2771_2773_2775_2777_2779_2781_2783_2785_2787_2789_2791_2793_2795_2797_2799_2801_2803_2805_2807_2809_2811_2813_2815_2817_2819_2821_2823_2825_2827_2829_2831_2833_2835_2837_2839_2841_2843_2845_2847_2849_2851_2853_2855_2857_2859_2861_2863_2865_2867_2869_2871_2873_2875_2877_2879_2881_2883_2885_2887_2889_2891_2893_2895_2897_299_2901_2903_2905_2907_2909_2911_2913_2915_2917_2919_2921_2923_2925_2927_2929_2931_2933_2935_2937_2939_2941_2943_2945_2947_2949_2951_2953_2955_2957_2959_2961_2963_2965_2967_2969_2971_2973_2975_2977_2979_2981_2983_2985_2987_2989_2991_2993_2995_2997_2999_3001_3003_3005_3007_3009_3011_3013_3015_3017_3019_3021_3023_3025_3027_3029_3031_3033_3035_3037_3039_3041_3043_3045_3047_3049_3051_3053_3055_3057_3059_3061_3063_3065_3067_3069_3071_3073_3075_3077_3079_3081_3083_3085_3087_3089_3091_3093_3095_3097_3099_3101_3103_3105_3107_3109_3111_3113_3115_3117_3119_3121_3123_3125_3127_3129_3131_3133_3135_3137_3139_3141_3143_3145_3147_3149_3151_3153_3155_3157_3159_3161_3163_3165_3167_3169_3171_3173_3175_3177_3179_3181_3183_3185_3187_3189_3191_3193_3195_3197_3199_3201_3203_3205_3207_3209_3211_3213_3215_3217_3219_3221_3223_3225_3227_3229_3231_3233_3235_3237_3239_3241_3243_3245_3247_3249_3251_3253_3255_3257_3259_3261_3263_3265_3267_3269_3271_3273_3275_3277_3279_3281_3283_3285_3287_3289_3291_3293_3295_3297_3299_3301_3303_3305_3307_3309_3311_3313_3315_3317_3319_3321_3323_3325_3327_3329_3331_3333_3335_3337_3339_3341_3343_3345_3347_3349_3351_3353_3355_3357_3359_3361_3363_3365_3367_3369_3371_3373_3375_3377_3379_3381_3383_3385_3387_3389_3391_3393_3395_3397_3399_3401_3403_3405_3407_3409_3411_3413_3415_3417_3419_3421_3423_3425_3427_3429_3431_3433_3435_3437_3439_3441_3443_3445_3447_3449_3451_3453_3455_3457_3459_3461_3463_3465_3467_3469_3471_3473_3475_3477_3479_3481_3483_3485_3487_3489_3491_3493_3495_3497_3499_3501_3503_3505_3507_3509_3511_3513_3515_3517_3519_3521_3523_3525_3527_3529_3531_3533_3535_3537_3539_3541_3543_3545_3547_3549_3551_3553_3555_3557_3559_3561_3563_3565_3567_3569_3571_3573_3575_3577_3579_3581_3583_3585_3587_3589_3591_3593_3595_3597_3599_3601_3603_3605_3607_3609_3611_3613_3615_3617_3619_3621_3623_3625_3627_3629_3631_3633_3635_3637_3639_3641_3643_3645_3647_3649_3651_3653_3655_3657_3659_3661_3663_3665_3667_3669_3671_3673_3675_3677_3679_3681_3683_3685_3687_3689_3691_3693_3695_3697_3699_3701_3703_3705_3707_3709_3711_3713_3715_3717_3719_3721_3723_3725_3727_3729_3731_3733_3735_3737_3739_3741_3743_3745_3747_3749_3751_3753_3755_3757_3759_3761_3763_3765_3767_3769_3771_3773_3775_3777_3779_3781_3783_3785_3787_3789_3791_3793_3795_3797_3799_3801_3803_3805_3807_3809_3811_3813_3815_3817_3819_3821_3823_3825_3827_3829_3831_3833_3835_3837_3839_3841_3843_3845_3847_3849_3851_3853_3855_3857_3859_3861_3863_3865_3867_3869_3871_3873_3875_3877_3879_3881_3883_3885_3887_3889_3891_3893_3895_3897_3899_3901_3903_3905_3907_3909_3911_3913_3915_3917_3919_3921_3923_3925_3927_3929_3931_3933_3935_3937_3939_3941_3943_3945_3947_3949_3951_3953_3955_3957_3959_3961_3963_3965_3967_3969_3971_3973_3975_3977_3979_3981_3983_3985_3987_3989_3991_3993_3995_3997_3999_4001_4003_4005_4007_4009_4011_4013_4015_4017_4019_4021_4023_4025_4027_4029_4031_4033_4035_4037_4039_4041_4043_4045_4047_4049_4051_4053_4055_4057_4059_4061_4063_4065_4067_4069_4071_4073_4075_4077_4079_4081_4083_4085_4087_4089_4091_4093_4095_4097_4099_4101_4103_4105_4107_4109_4111_4113_4115_4117_4119_4121_4123_4125_4127_4129_4131_4133_4135_4137_4139_4141_4143_4145_4147_4149_4151_4153_4155_4157_4159_4161_4163_4165_4167_4169_4171_4173_4175_4177_4179_4181_4183_4185_4187_4189_4191_4193_4195_4197_4199_4201_4203_4205_4207_4209_4211_4213_4215_4217_4219_4221_4223_4225_4227_4229_4231_4233_4235_4237_4239_4241_4243_4245_4247_4249_4251_4253_4255_4257_4259_4261_4263_4265_4267_4269_4271_4273_4275_4277_4279_4281_4283_4285_4287_4289_4291_4293_4295_4297_4299_4301_4303_4305_4307_4309_4311_4313_4315_4317_4319_4321_4323_4325_4327_4329_4331_4333_4335_4337_4339_4341_4343_4345_4347_4349_4351_4353_4355_4357_4359_4361_4363_4365_4367_4369_4371_4373_4375_4377_4379_4381_4383_4385_4387_4389_4391_4393_4395_4397_4399_4401_4403_4405_4407_4409_4411_4413_4415_4417_4419_4421_4423_4425_4427_4429_4431_4433_4435_4437_4439_4441_4443_4445_4447_4449_4451_4453_4455_4457_4459_4461_4463_4465_4467_4469_4471_4473_4475_4477_4479_4481_4483_4485_4487_4489_4491_4493_4495_4497_4499_4501_4503_4505_4507_4509_4511_4513_4515_4517_4519_4521_4523_4525_4527_4529_4531_4533_4535_4537_4539_4541_4543_4545_4547_4549_4551_4553_4555_4557_4559_4561_4563_4565_4567_4569_4571_4573_4575_4577_4579_4581_4583_4585_4587_4589_4591_4593_4595_4597_4599_4601_4603_4605_4607_4609_4611_4613_4615_4617_4619_4621_4623_4625_4627_4629_4631_4633_4635_4637_4639_4641_4643_4645_4647_4649_4651_4653_4655_4657_4659_4661_4663_4665_4667_4669_4671_4673_4675_4677_4679_4681_4683_4685_4687_4689_4691_4693_4695_4697_4699_4701_4703_4705_4707_4709_4711_4713_4715_4717_4719_4721_4723_4725_4727_4729_4731_4733_4735_4737_4739_4741_4743_4745_4747_4749_4751_4753_4755_4757_4759_4761_4763_4765_4767_4769_4771_4773_4775_4777_4779_4781_4783_4785_4787_4789_4791_4793_4795_4797_4799_4801_4803_4805_4807_4809_4811_4813_4815_4817_4819_4821_4823_4825_4827_4829_4831_4833_4835_4837_4839_4841_4843_4845_4847_4849_4851_4853_4855_4857_4859_4861_4863_4865_4867_4869_4871_4873_4875_4877_4879_4881_4883_4885_4887_4889_4891_4893_4895_4897_4899_4901_4903_4905_4907_4909_4911_4913_4915_4917_4919_4921_4923_4925_4927_4929_4931_4933_4935_4937_4939_4941_4943_4945_4947_4949_4951_4953_4955_4957_4959_4961_4963_4965_4967_4969_4971_4973_4975_4977_4979_4981_4983_4985_4987_4989_4991_4993_4995_4997_4999_5001_5003_5005_5007_5009_5011_5013_5015_5017_5019_5021_5023_5025_5027_5029_5031_5033_5035_5037_5039_5041_5043_5045_5047_5049_5051_5053_5055_5057_5059_5061_5063_5065_5067_5069_5071_5073_5075_5077_5079_5081_5083_5085_5087_5089_5091_5093_5095_5097_5099_5101_5103_5105_5107_5109_5111_5113_5115_5117_5119_5121_5123_5125_5127_5129_5131_5133_5135_5137_5139_5141_5143_5145_5147_5149_5151_5153_5155_5157_5159_5161_5163_5165_5167_5169_5171_5173_5175_5177_5179_5181_5183_5185_5187_5189_5191_5193_5195_5197_5199_5201_5203_5205_5207_5209_5211_5213_5215_5217_5219_5221_5223_5225_5227_5229_5231_5233_5235_5237_5239_5241_5243_5245_5247_5249_5251_5253_5255_5257_5259_5261_5263_5265_5267_5269_5271_5273_5275_5277_5279_5281_5283_5285_5287_5289_5291_5293_5295_5297_5299_5301_5303_5305_5307_5309_5311_5313_5315_5317_5319_5321_5323_5325_5327_5329_5331_5333_5335_5337_5339_5341_5343_5345_5347_5349_5351_5353_5355_5357_5359_5361_5363_5365_5367_5369_5371_5373_5375_5377_5379_5381_5383_5385_5387_5389_5391_5393_5395_5397_5399_5401_5403_5405_5407_5409_5411_5413_5415_5417_5419_5421_5423_5425_5427_5429_5431_5433_5435_5437_5439_5441_5443_5445_5447_5449_5451_5453_5455_5457_5459_5461_5463_5465_5467_5469_5471_5473_5475_5477_5479_5481_5483_5485_5487_5489_5491_5493_5495_5497_5499_5501_5503_5505_5507_5509_5511_5513_5515_5517_5519_5521_5523_5525_5527_5529_5531_5533_5535_5537_5539_5541_5543_5545_5547_5549_5551_5553_5555_5557_5559_5561_5563_5565_5567_5569_5571_5573_5575_5577_5579_5581_5583_5585_5587_5589_5591_5593_5595_5597_5599_5601_5603_5605_5607_5609_5611_5613_5615_5617_5619_5621_5623_5625_5627_5629_5631_5633_5635_5637_5639_5641_5643_5645_5647_5649_5651_5653_5655_5657_5659_5661_5663_5665_5667_5669_5671_5673_5675_5677_5679_5681_5683_5685_5687_5689_5691_5693_5695_5697_5699_5701_5703_5705_5707_5709_5711_5713_5715_5717_5719_5721_5723_5725_5727_5729_5731_5733_5735_5737_5739_5741_5743_5745_5747_5749_5751_5753_5755_5757_5759_5761_5763_5765_5767_5769_5771_5773_5775_5777_5779_5781_5783_5785_5787_5789_5791_5793_5795_5797_5799_5801_5803_5805_5807_5809_5811_5813_5815_5817_5819_5821_523_5825_5827_5829_5831_5833_5835_5837_5839_5841_5843_5845_5847_5849_5851_5853_5855_5857_5859_5861_5863_5865_5867_5869_5871_5873_5875_5877_5879_5881_5883_5885_5887_5889_5891_5893_5895_5897_5899_5901_5903_5905_5907_5909_5911_5913_5915_5917_5919_5921_5923_5925_5927_5929_5931_5933_5935_5937_5939_5941_5943_5945_5947_5949_5951_5953_5955_5957_5959_5961_5963_5965_5967_5969_5971_5973_5975_5977_5979_5981_5983_5985_5987_5989_5991_5993_5995_5997_5999_6001_6003_6005_6007_6009_6011_6013_6015_6017_6019_6021_6023_6025_6027_6029_6031_6033_6035_6037_6039_6041_6043_6045_6047_6049_6051_6053_6055_6057_6059_6061_6063_6065_6067_6069_6071_6073_6075_6077_6079_6081_6083_6085_6087_6089_6091_6093_6095_6097_6099_6101_6103_6105_6107_6109_6111_6113_6115_6117_6119_6121_6123_6125_6127_6129_6131_6133_6135_6137_6139_6141_6143_6145_6147_6149_6151_6153_6155_6157_6159_6161_6163_6165_6167_6169_6171_6173_6175_6177_6179_6181_6183_6185_6187_6189_6191_6193_6195_6197_6199_6201_6203_6205_6207_6209_6211_6213_6215_6217_6219_6221_6223_6225_6227_6229_6231_633_6235_6237_6239_6241_6243_6245_6247_6249_6251_6253_6255_6257_6259_6261_6263_6265_6267_6269_6271_6273_6275_6277_6279_6281_6283_6285_6287_6289_6291_6293_6295_6297_6299_6301_6303_6305_6307_6309_6311_6313_6315_6317_6319_6321_6323_6325_6327_6329_6331_6333_6335_6337_6339_6341_6343_6345_6347_6349_6351_6353_6355_6357_6359_6361_6363_6365_6367_6369_6371_6373_6375_6377_6379_6381_6383_6385_6387_6389_6391_6393_6395_6397_6399_6401_6403_6405_6407_6409_6411_6413_6415_6417_6419_6421_6423_6425_6427_6429_6431_6433_6435_6437_6439_6441_6443_6445_6447_6449_6451_6453_6455_6457_6459_6461_6463_6465_6467_6469_6471_6473_6475_6477_6479_6481_6483_6485_6487_6489_6491_6493_6495_6497_6499_6501_6503_6505_6507_6509_6511_6513_6515_6517_6519_6521_6523_6525_6527_6529_6531_6533_6535_6537_6539_6541_6543_6545_6547_6549_6551_6553_6555_6557_6559_6561_6563_6565_6567_6569_6571_6573_6575_6577_6579_6581_6583_6585_6587_6589_6591_6593_6595_6597_6599_6601_6603_6605_6607_6609_6611_6613_6615_6617_6619_6621_6623_6625_6627_6629_6631_6633_6635_6637_6639_6641_6643_6645_6647_6649_6651_6653_6655_6657_6659_6661_6663_6665_6667_6669_6671_6673_6675_6677_6679_6681_6683_6685_6687_6689_6691_6693_6695_6697_6699_6701_6703_6705_6707_6709_6711_6713_6715_6717_6719_6721_6723_6725_6727_6729_6731_633_6735_6737_6739_6741_6743_6745_6747_6749_6751_6753_6755_6757_6759_6761_6763_6765_6767_6769_6771_6773_6775_6777_6779_6781_6783_6785_6787_6789_6791_6793_6795_6797_6799_6801_6803_6805_6807_6809_6811_6813_6815_6817_6819_6821_6823_6825_6827_6829_6831_6833_6835_6837_6839_6841_6843_6845_6847_6849_6851_6853_6855_6857_6859_6861_6863_6865_6867_6869_6871_6873_6875_6877_6879_6881_6883_6885_6887_6889_6891_6893_6895_6897_6899_6901_6903_6905_6907_6909_6911_6913_6915_6917_6919_6921_6923_6925_6927_6929_6931_6933_6935_6937_6939_6941_6943_6945_6947_6949_6951_6953_6955_6957_6959_6961_6963_6965_6967_6969_6971_6973_6975_6977_6979_6981_6983_6985_6987_6989_6991_6993_6995_6997_6999_7001_7003_7005_7007_7009_7011_7013_7015_7017_7019_7021_7023_7025_7027_7029_7031_7033_7035_7037_7039_7041_7043_7045_7047_7049_7051_7053_7055_7057_7059_7061_7063_7065_7067_7069_7071_7073_7075_7077_7079_7081_7083_7085_7087_7089_7091_7093_7095_7097_7099_7101_7103_7105_7107_7109_7111_7113_7115_7117_7119_7121_7123_7125_7127_7129_7131_7133_7135_7137_7139_7141_7143_7145_7147_7149_7151_7153_7155_7157_7159_7161_7163_7165_7167_7169_7171_7173_7175_7177_7179_7181_7183_7185_7187_7189_7191_7193_7195_7197_7199_7201_7203_7205_7207_7209_7211_7213_7215_7217_7219_7221_7223_7225_7227_7229_7231_7233_7235_7237_7239_7241_7243_7245_7247_7249_7251_7253_7255_7257_7259_7261_7263_7265_7267_7269_7271_7273_7275_7277_7279_7281_7283_7285_7287_7289_7291_7293_7295_7297_7299_7301_7303_7305_7307_7309_7311_7313_7315_7317_7319_7321_7323_7325_7327_7329_7331_7333_7335_7337_7339_7341_7343_7345_7347_7349_7351_7353_7355_7357_7359_7361_7363_7365_7367_7369_7371_7373_7375_7377_7379_7381_7383_7385_7387_7389_7391_7393_7395_7397_7399_7401_7403_7405_7407_7409_7411_7413_7415_7417_7419_7421_7423_7425_7427_7429_7431_7433_7435_7437_7439_7441_7443_7445_7447_7449_7451_7453_7455_7457_7459_7461_7463_7465_7467_7469_7471_7473_7475_7477_7479_7481_7483_7485_7487_7489_7491_7493_7495_7497_7499_7501_7503_7505_7507_7509_7511_7513_7515_7517_7519_7521_7523_7525_7527_7529_7531_7533_7535_7537_7539_7541_7543_7545_7547_7549_7551_7553_7555_7557_7559_7561_7563_7565_7567_7569_7571_7573_7575_7577_7579_7581_7583_7585_7587_7589_7591_7593_7595_7597_7599_7601_7603_7605_7607_7609_7611_7613_7615_7617_7619_7621_7623_7625_7627_7629_7631_7633_7635_7637_7639_7641_7643_7645_7647_7649_7651_7653_7655_7657_7659_7661_7663_7665_7667_7669_7671_7673_7675_7677_7679_7681_7683_7685_7687_7689_7691_7693_7695_7697_7699_7701_7703_7705_7707_7709_7711_7713_7715_7717_7719_7721_7723_7725_7727_7729_7731_7733_7735_7737_7739_7741_7743_7745_7747_7749_7751_7753_7755_7757_7759_7761_7763_7765_7767_7769_7771_7773_7775_7777_7779_7781_7783_7785_7787_7789_7791_7793_7795_7797_7799_7801_7803_7805_7807_7809_7811_7813_7815_7817_7819_7821_7823_7825_7827_7829_7831_7833_7835_7837_7839_7841_7843_7845_7847_7849_7851_7853_7855_7857_7859_7861_7863_7865_7867_7869_7871_7873_7875_7877_7879_7881_7883_7885_7887_7889_7891_7893_7895_7897_7899_7901_7903_7905_7907_7909_7911_7913_7915_7917_7919_7921_7923_7925_7927_7929_7931_7933_7935_7937_7939_7941_7943_7945_7947_7949_7951_7953_7955_7957_7959_7961_7963_7965_7967_7969_7971_7973_7975_7977_7979_7981_7983_7985_7987_7989_7991_7993_7995_7997_7999_8001_8003_8005_8007_8009_8011_8013_8015_8017_8019_8021_8023_8025_8027_8029_8031_8033_8035_8037_8039_8041_8043_8045_8047_8049_8051_8053_8055_8057_8059_8061_8063_8065_8067_8069_8071_8073_8075_8077_8079_8081_8083_8085_8087_8089_8091_8093_8095_8097_8099_8101_8103_8105_8107_8109_8111_8113_8115_8117_8119_8121_8123_8125_8127_8129_8131_8133_8135_8137_8139_8141_8143_8145_8147_8149_8151_8153_8155_8157_8159_8161_8163_8165_8167_8169_8171_8173_8175_8177_8179_8181_8183_8185_8187_8189_8191_8193_8195_8197_8199_8201_8203_8205_8207_8209_8211_8213_8215_8217_8219_8221_8223_8225_8227_8229_8231_8233_8235_8237_8239_8241_8243_8245_8247_8249_8251_8253_8255_8257_8259_8261_8263_8265_8267_8269_8271_8273_8275_8277_8279_8281_8283_8285_8287_8289_8291_8293_8295_8297_8299_8301_8303_8305_8307_8309_8311_8313_8315_8317_8319_8321_8323_8325_8327_8329_8331_8333_8335_8337_8339_8341_8343_8345_8347_8349_8351_8353_8355_8357_8359_8361_8363_8365_8367_8369_8371_8373_8375_8377_8379_8381_8383_8385_8387_8389_8391_8393_8395_8397_8399_8401_8403_8405_8407_8409_8411_8413_8415_8417_8419_8421_8423_8425_8427_8429_8431_8433_8435_8437_8439_8441_8443_8445_8447_8449_8451_8453_8455_8457_8459_8461_8463_8465_8467_8469_8471_8473_8475_8477_8479_8481_8483_8485_8487_8489_8491_8493_8495_8497_8499_8501_8503_8505_8507_8509_8511_8513_8515_8517_8519_8521_8523_8525_8527_8529_8531_8533_8535_8537_8539_8541_8543_8545_8547_8549_8551_8553_8555_8557_8559_8561_8563_8565_8567_8569_8571_8573_8575_8577_8579_8581_8583_8585_8587_8589_8591_8593_8595_8597_8599_8601_8603_8605_8607_8609_8611_8613_8615_8617_8619_8621_8623_8625_8627_8629_8631_8633_8635_8637_8639_8641_8643_8645_8647_8649_8651_8653_8655_8657_8659_8661_8663_8665_8667_8669_8671_8673_8675_8677_8679_8681_8683_8685_8687_8689_8691_8693_8695_8697_8699_8701_8703_8705_8707_8... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7v-059kYg45q7gJ4T1kQ4T-cW3T67D_P8053fI7d6I3X-r98_m55i7T6l1bXlK4hXo_7p8_J93qW-C13O3e4e9P7hW8926j-8r8Yj71o_z_1P6VlM3-19qM23g==

Structural characterization, Hirshfeld surface analysis and DFT studies of 2-chloro-3-(quinolin-5-yl) prop-2-en-1-one The crystal structure of 2-chloro-3-(quinolin-5-yl)prop-2-en-1-one (C12H8ClNO) has been investigated and its Hirshfeld surface analysis was performed. The compound crystallizes in the triclinic space group P-1 with cell parameters a = 7.152(3) Å, b = 8.169(4) Å, c = 9.215(4) Å, α = 74.31(2)°, β = 70.38(2)° and γ = 72.03(2)°. The crystal structure is stabilized by C–H⋯O and C–H⋯Cl hydrogen bonds and C–H···π interactions. The relative contributions of various intermolecular interactions are determined by Hirshfeld surface analysis. The optimized molecular structure, vibrational frequencies and corresponding vibrational assignments of the compound have been investigated by density functional theory (DFT) using B3LYP method with 6-311G(d,p) basis set. The theoretically predicted geometrical parameters were in good agreement with the experimental data. The stability of the molecule arising from hyperconjugative interaction and charge delocalization has been analyzed using natural bond orbital (NBO) analysis. The frontier molecular orbitals (FMOs) and related molecular properties were also calculated. The molecular electrostatic potential (MEP) was used to identify the reactive sites of the molecule. ... The crystal structure of 2-chloro-3-(quinolin-5-yl)prop-2-en-1-one (C12H8ClNO) has been investigated and its Hirshfeld surface analysis was performed. The compound crystallizes in the triclinic space group P-1 with cell parameters a = 7.152(3) Å, b = 8.169(4) Å, c = 9.215(4) Å, α = 74.31(2)°, β = 70.38(2)° and γ = 72.03(2)°. The crystal structure is stabilized by C–H⋯O and C–H⋯Cl hydrogen bonds and C–H···π interactions. The relative contributions of various intermolecular interactions are determined by Hirshfeld surface analysis. ... The optimized molecular structure, vibrational frequencies and corresponding vibrational assignments of the compound have been investigated by density functional theory (DFT) using B3LYP method with 6-311G(d,p) basis set. The theoretically predicted geometrical parameters were in good agreement with the experimental data. The stability of the. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-s2t_2_3-5_7-9_11_13_15_17_19_21_23_25_27_29_31_33_35_37_39_41_43_45_47_49_51_53_55_57_59_61_63_65_67_69_71_73_75_77_79_81_83_85_87_89_91_93_95_97_99_101_103_105_107_109_111_113_115_117_119_121_123_125_127_129_131_133_135_137_139_141_143_145_147_149_151_153_155_157_159_161_163_165_167_169_171_173_175_177_179_181_183_185_187_189_191_193_195_197_199_201_203_205_207_209_211_213_215_217_219_221_223_225_227_229_231_233_235_237_239_241_243_245_247_249_251_253_255_257_259_261_263_265_267_269_271_273_275_277_279_281_283_285_287_289_291_293_295_297_299_301_303_305_307_309_311_313_315_317_319_321_323_325_327_329_331_333_335_337_339_341_343_345_347_349_351_353_355_357_359_361_363_365_367_369_371_373_375_377_379_381_383_385_387_389_391_393_395_397_399_401_403_405_407_409_411_413_415_417_419_421_423_425_427_429_431_433_435_437_439_441_443_445_447_449_451_453_455_457_459_461_463_465_467_469_471_473_475_477_479_481_483_485_487_489_491_493_495_497_499_501_503_505_507_509_511_513_515_517_519_521_523_525_527_529_531_533_535_537_539_541_543_545_547_549_551_553_555_557_559_561_563_565_567_569_571_573_575_577_579_581_583_585_587_589_591_593_595_597_599_601_603_605_607_609_611_613_615_617_619_621_623_625_627_629_631_633_635_637_639_641_643_645_647_649_651_653_655_657_659_661_663_665_667_669_671_673_675_677_679_681_683_685_687_689_691_693_695_697_699_701_703_705_707_709_711_713_715_717_719_721_723_725_727_729_731_733_735_737_739_741_743_745_747_749_751_753_755_757_759_761_763_765_767_769_771_773_775_777_779_781_783_785_787_789_791_793_795_797_799_801_803_805_807_809_811_813_815_817_819_821_823_825_827_829_831_833_835_837_839_841_843_845_847_849_851_853_855_857_859_861_863_865_867_869_871_873_875_877_879_881_883_885_887_889_891_893_895_897_899_901_903_905_907_909_911_913_915_917_919_921_923_925_927_929_931_933_935_937_939_941_943_945_947_949_951_953_955_957_959_961_963_965_967_969_971_973_975_977_979_981_983_985_987_989_991_993_995_997_999_1001_1003_1005_1007_1009_1011_1013_1015_1017_1019_1021_1023_1025_1027_1029_1031_1033_1035_1037_1039_1041_1043_1045_1047_1049_1051_1053_1055_1057_1059_1061_1063_1065_1067_1069_1071_1073_1075_1077_1079_1081_1083_1085_1087_1089_1091_1093_1095_1097_1099_1101_1103_1105_1107_1109_1111_1113_1115_1117_1119_1121_1123_1125_1127_1129_1131_1133_1135_1137_1139_1141_1143_1145_1147_1149_1151_1153_1155_1157_1159_1161_1163_1165_1167_1169_1171_1173_1175_1177_1179_1181_1183_1185_1187_1189_1191_1193_1195_1197_1199_1201_1203_1205_1207_1209_1211_1213_1215_1217_1219_1221_1223_1225_1227_1229_1231_1233_1235_1237_1239_1241_1243_1245_1247_1249_1251_1253_1255_1257_1259_1261_1263_1265_1267_1269_1271_1273_1275_1277_1279_1281_1283_1285_1287_1289_1291_1293_1295_1297_1299_1301_1303_1305_1307_1309_1311_1313_1315_1317_1319_1321_1323_1325_1327_1329_1331_1333_1335_1337_1339_1341_1343_1345_1347_1349_1351_1353_1355_1357_1359_1361_1363_1365_1367_1369_1371_1373_1375_1377_1379_1381_1383_1385_1387_1389_1391_1393_1395_1397_1399_1401_1403_1405_107_1409_1411_1413_1415_1417_1419_1421_1423_1425_1427_1429_1431_1433_1435_1437_1439_1441_1443_1445_1447_1449_1451_1453_1455_1457_1459_1461_1463_1465_1467_1469_1471_1473_1475_1477_1479_1481_1483_1485_1487_1489_1491_1493_1495_1497_1499_1501_1503_1505_1507_1509_1511_1513_1515_1517_1519_1521_1523_1525_1527_1529_1531_1533_1535_1537_1539_1541_1543_1545_1547_1549_1551_1553_1555_1557_1559_1561_1563_1565_1567_1569_1571_1573_1575_1577_1579_1581_1583_1585_1587_1589_1591_1593_1595_1597_1599_1601_1603_1605_1607_1609_1611_1613_1615_1617_1619_1621_1623_1625_1627_1629_1631_1633_1635_1637_1639_1641_1643_1645_1647_1649_1651_1653_1655_1657_1659_1661_1663_1665_1667_1669_1671_1673_1675_1677_1679_1681_1683_1685_1687_1689_1691_1693_1695_1697_1699_1701_1703_1705_1707_1709_1711_1713_1715_1717_1719_1721_1723_1725_1727_1729_1731_1733_1735_1737_1739_1741_1743_1745_1747_1749_1751_1753_1755_1757_1759_1761_1763_1765_1767_1769_1771_1773_1775_1777_1779_1781_1783_1785_1787_1789_1791_1793_1795_1797_1799_1801_1803_1805_1807_1809_1811_1813_1815_1817_1819_1821_1823_1825_1827_1829_1831_1833_1835_1837_1839_1841_1843_1845_1847_1849_1851_1853_1855_1857_1859_1861_1863_1865_1867_1869_1871_1873_1875_1877_1879_1881_1883_1885_1887_1889_1891_1893_1895_1897_1899_1901_1903_1905_1907_1909_1911_1913_1915_1917_1919_1921_1923_1925_1927_1929_1931_1933_1935_1937_1939_1941_1943_1945_1947_1949_1951_1953_1955_1957_1959_1961_1963_1965_1967_1969_1971_1973_1975_1977_1979_1981_1983_1985_1987_1989_1991_1993_1995_1997_1999_2001_2003_2005_2007_2009_2011_2013_2015_2017_2019_2021_2023_2025_2027_2029_2031_2033_2035_2037_2039_2041_2043_2045_2047_2049_2051_2053_2055_2057_2059_2061_2063_2065_2067_2069_2071_2073_2075_2077_2079_2081_2083_2085_2087_2089_2091_2093_2095_2097_2099_2101_2103_2105_2107_2109_2111_2113_2115_2117_2119_2121_2123_2125_2127_2129_2131_2133_2135_2137_2139_2141_2143_2145_2147_2149_2151_2153_2155_2157_2159_2161_2163_2165_2167_2169_2171_2173_2175_2177_2179_2181_2183_2185_2187_2189_2191_2193_2195_2197_2199_2201_2203_2205_2207_2209_2211_2213_2215_2217_2219_2221_2223_2225_2227_2229_2231_2233_2235_2237_2239_2241_2243_2245_2247_2249_2251_2255_2257_2259_2261_2263_2265_2267_2269_2271_2273_2275_2277_2279_2281_2283_2285_2287_2289_2291_2293_2295_2297_2299_2301_2303_2305_2307_2309_2311_2313_2315_2317_2319_2321_2323_2325_2327_2329_2331_2333_2335_2337_2339_2341_2343_2345_2347_2349_2351_2353_2355_2357_2359_2361_2363_2365_2367_2369_2371_2373_2375_2377_2379_2381_2383_2385_2387_2389_2391_2393_2395_2397_2399_2401_2403_2405_2407_2409_2411_2413_2415_2417_2419_2421_2423_2425_2427_2429_2431_2433_2435_2437_2439_2441_2443_2445_2447_2449_2451_2453_2455_2457_2459_2461_2463_2465_2467_2469_2471_2473_2475_2477_2479_2481_2483_2485_2487_2489_2491_2493_2495_2497_2499_2501_2503_2505_2507_2509_2511_2513_2515_2517_2519_2521_2523_2525_2527_2529_2531_2533_2535_2537_2539_2541_2543_2545_2547_2549_2551_2553_2555_2557_2559_2561_2563_2565_2567_2569_2571_2573_2575_2577_2579_2581_2583_2585_2587_2589_2591_2593_2595_2597_2599_2601_2603_2605_2607_2609_2611_2613_2615_2617_2619_2621_2623_2625_2627_2629_2631_2633_2635_2637_2639_2641_2643_2645_2647_2649_2651_2653_2655_2657_2659_2661_2663_2665_2667_2669_2671_2673_2675_2677_2679_2681_2683_2685_2687_2689_2691_2693_2695_2697_2699_2701_2703_2705_2707_2709_2711_2713_2715_2717_2719_2721_2723_2725_2727_2729_2731_2733_2735_2737_2739_2741_2743_2745_2747_2749_2751_2753_2755_2757_2759_2761_2763_2765_2767_2769_2771_2773_2775_2777_2779_2781_2783_2785_2787_2789_2791_2793_2795_2797_2799_2801_2803_2805_2807_2809_2811_2813_2815_2817_2819_2821_2823_2825_2827_2829_2831_2833_2835_2837_2839_2841_2843_2845_2847_2849_2851_2853_2855_2857_2859_2861_2863_2865_2867_2869_2871_2873_2875_2877_2879_2881_2883_2885_2887_2889_2891_2893_2895_2897_2899_2901_2903_2905_2907_2909_2911_2913_2915_2917_2919_2921_2923_2925_2927_2929_2931_2933_2935_2937_2939_2941_2943_2945_2947_2949_2951_2953_2955_2957_2959_2961_2963_2965_2967_2969_2971_2973_2975_2977_2979_2981_2983_2985_2987_2989_2991_2993_2995_2997_2999_3001_3003_3005_3007_3009_3011_3013_3015_3017_3019_3021_3023_3025_3027_3029_3031_3033_3035_3037_3039_3041_3043_3045_3047_3049_3051_3053_3055_3057_3059_3061_3063_3065_3067_3069_3071_3073_3075_3077_3079_3081_3083_3085_3087_3089_3091_3093_3095_3097_3099_3101_3103_3105_3107_3109_3111_3113_3115_3117_3119_3121_3123_3125_3127_3129_3131_3133_3135_3137_3139_3141_3143_3145_3147_3149_3151_3153_3155_3157_3159_3161_3163_3165_3167_3169_3171_3173_3175_3177_3179_3181_3183_3185_3187_3189_3191_3193_3195_3197_3199_3201_3203_3205_3207_3209_3211_3213_3215_3217_3219_3221_3223_3225_3227_3229_3231_3233_3235_3237_3239_3241_3243_3245_3247_3249_3251_3253_3255_3257_3259_3261_3263_3265_3267_3269_3271_3273_3275_3277_3279_3281_3283_3285_3287_3289_3291_3293_3295_3297_3299_3301_3303_3305_3307_3309_3311_3313_3315_3317_3319_3321_3323_3325_3327_3329_3331_3333_3335_3337_3339_3341_3343_3345_3347_3349_3351_3353_3355_3357_3359_3361_3363_3365_3367_3369_3371_3373_3375_3377_3379_3381_3383_3385_3387_3389_3391_3393_3395_3397_3399_3401_3403_3405_3407_3409_3411_3413_3415_3417_3419_3421_3423_3425_3427_3429_3431_3433_3435_3437_3439_3441_3443_3445_3447_3449_3451_3453_3455_3457_3459_3461_3463_3465_3467_3469_3471_3473_3475_3477_3479_3481_3483_3485_3487_3489_3491_3493_3495_3497_3499_3501_3503_3505_3507_3509_3511_3513_3515_3517_3519_3521_3523_3525_3527_3529_3531_3533_3535_3537_3539_3541_3543_3545_3547_3549_3551_3553_3555_3557_3559_3561_3563_3565_3567_3569_3571_3573_3575_3577_3579_3581_3583_3585_3587_3589_3591_3593_3595_3597_3599_3601_3603_3605_3607_3609_3611_3613_3615_3617_3619_3621_3623_3625_3627_3629_3631_3633_3635_3637_3639_3641_3643_3645_3647_3649_3651_3653_3655_3657_3659_3661_3663_3665_3667_3669_3671_3673_3675_3677_3679_3681_3683_3685_3687_3689_3691_3693_3695_3697_3699_3701_3703_3705_3707_3709_3711_3713_3715_3717_3719_3721_3723_3725_3727_3729_3731_3733_3735_3737_3739_3741_3743_3745_3747_3749_3751_3753_3755_3757_3759_3761_3763_3765_3767_3769_3771_3773_3775_3777_3779_3781_3783_3785_3787_3789_3791_3793_3795_3797_3799_3801_3803_3805_3807_3809_3811_3813_3815_3817_3819_3821_3823_3825_3827_3829_3831_3833_3835_3837_3839_3841_3843_3845_3847_3849_3851_3853_3855_3857_3859_3861_3863_3865_3867_3869_3871_3873_3875_3877_3879_3881_3883_3885_3887_3889_3891_3893_3895_3897_3899_3901_3903_3905_3907_3909_3911_3913_3915_3917_3919_3921_3923_3925_3927_3929_3931_3933_3935_3937_3939_3941_3943_3945_3947_3949_3951_3953_3955_3957_3959_3961_3963_3965_3967_3969_3971_3973_3975_3977_3979_3981_3983_3985_3987_3989_3991_3993_3995_3997_3999_4001_4003_4005_4007_4009_4011_4013_4015_4017_4019_4021_4023_4025_4027_4029_4031_4033_4035_4037_4039_4041_4043_4045_4047_4049_4051_4053_4055_4057_4059_4061_4063_4065_4067_4069_4071_4073_4075_4077_4079_4081_4083_4085_4087_4089_4091_4093_4095_4097_4099_4101_4103_4105_4107_4109_4111_4113_4115_4117_4119_4121_4123_4125_4127_4129_4131_4133_4135_4137_4139_4141_4143_4145_4147_4149_4151_4153_4155_4157_4159_4161_4163_4165_4167_4169_4171_4173_4175_4177_4179_4181_4183_4185_4187_4189_4191_4193_4195_4197_4199_4201_4203_4205_4207_4209_4211_4213_4215_4217_4219_4221_4223_4225_4227_4229_4231_4233_4235_4237_4239_4241_4243_4245_4247_4249_4251_4253_4255_4257_4259_4261_4263_4265_4267_4269_4271_4273_4275_4277_4279_4281_4283_4285_4287_4289_4291_4293_4295_4297_4299_4301_4303_4305_4307_4309_4311_4313_4315_4317_4319_4321_4323_4325_4327_4329_4331_4333_4335_4337_4339_4341_4343_4345_4347_4349_4351_4353_4355_4357_4359_4361_4363_4365_4367_4369_4371_4373_4375_4377_4379_4381_4383_4385_4387_4389_4391_4393_4395_4397_4399_4401_4403_4405_4407_4409_4411_4413_4415_4417_4419_4421_4423_4425_4427_4429_4431_4433_4435_4437_4439_4441_4443_4445_4447_4449_4451_4453_4455_4457_4459_4461_4463_4465_4467_4469_4471_4473_4475_4477_4479_4481_4483_4485_4487_4489_4491_4493_4495_4497_4499_4501_4503_4505_4507_4509_4511_4513_4515_4517_4519_4521_4523_4525_4527_4529_4531_4533_4535_4537_4539_4541_4543_4545_4547_4549_4551_4553_4555_4557_4559_4561_4563_4565_4567_4569_4571_4573_4575_4577_4579_4581_4583_4585_4587_4589_4591_4591_4593_4595_4597_4599_4601_4603_4605_4607_4609_4611_4613_4615_4617_4619_4621_4623_4625_4627_4629_4631_4633_4635_4637_4639_4641_4643_4645_4647_4649_4651_4653_4655_4657_4659_4661_4663_4665_4667_4669_4671_4673_4675_4677_4679_4681_4683_4685_4687_4689_4691_4693_4695_4697_4699_4701_4703_4705_4707_4709_4711_4713_4715_4717_4719_4721_4723_4725_4727_4729_4731_4733_4735_4737_4739_4741_4743_4745_4747_4749_4751_4753_4755_4757_4759_4761_4763_4765_4767_4769_4771_4773_4775_4777_4779_4781_4783_4785_4787_4789_4791_4793_4795_4797_4799_4801_4803_4805_4807_4809_4811_4813_4815_4817_4819_4821_4823_4825_4827_4829_4831_4833_4835_4837_4839_4841_4843_4845_4847_4849_4851_4853_4855_4857_4859_4861_4863_4865_4867_4869_4871_4873_4875_4877_4879_4881_4883_4885_4887_4889_4891_4893_4895_4897_4899_4901_4903_4905_4907_4909_4911_4913_4915_4917_4919_4921_4923_4925_4927_4929_4931_4933_4935_4937_4939_4941_4943_4945_4947_4949_4951_4953_4955_4957_4959_4961_4963_4965_4967_4969_4971_4973_4975_4977_4979_4981_4983_4985_4987_4989_4991_4993_4995_4997_4999_5001_5003_5005_5007_5009_5011_5013_5015_5017_5019_5021_5023_5025_5027_5029_5031_5033_5035_5037_5039_5041_5043_5045_5047_5049_5051_5053_5055_5057_5059_5061_5063_5065_5067_5069_5071_5073_5075_5077_5079_5081_5083_5085_5087_5089_5091_5093_5095_5097_5099_5101_5103_5105_5107_5109_5111_5113_5115_5117_5119_5121_5123_5125_5127_5129_5131_5133_5135_5137_5139_5141_5143_5145_5147_5149_5151_5153_5155_5157_5159_5161_5163_5165_5167_5169_5171_5173_5175_5177_5179_5181_5183_5185_5187_5189_5191_5193_5195_5197_5199_5201_5203_5205_5207_5209_5211_5213_5215_5217_5219_5221_5223_5225_5227_5229_5231_5233_5235_5237_5239_5241_5243_5245_5247_5249_5251_5253_5255_5257_5259_5261_5263_5265_5267_5269_5271_5273_5275_5277_5279_5281_5283_5285_5287_5289_5291_5293_5295_5297_5299_5301_5303_5305_5307_5309_5311_5313_5315_5317_5319_5321_5323_5325_5327_5329_5331_5333_5335_5337_5339_5341_5343_5345_5347_5349_5351_5353_5355_5357_5359_5361_5363_5365_5367_5369_5371_5373_5375_5377_5379_5381_5383_5385_5387_5389_5391_5393_5395_5397_5399_5401_5403_5405_5407_5409_5411_5413_5415_5417_5419_5421_5423_5425_5427_5429_5431_5433_5435_5437_5439_5441_5443_5445_5447_5449_5451_5453_5455_5457_5459_5461_5463_5465_5467_5469_5471_5473_5475_5477_5479_5481_5483_5485_5487_5489_5491_5493_5495_5497_5499_5501_5503_5505_5507_5509_5511_5513_5515_5517_5519_5521_5523_5525_5527_5529_5531_5533_5535_5537_5539_5541_5543_5545_5547_5549_5551_5553_5555_5557_5559_5561_5563_5565_5567_5569_5571_5573_5575_5577_5579_5581_5583_5585_5587_5589_5591_5593_5595_5597_5599_5601_5603_5605_5607_5609_5611_5613_5615_5617_5619_5621_5623_5625_5627_5629_5631_5633_5635_5637_5639_5641_5643_5645_5647_5649_5651_5653_5655_5657_5659_5661_5663_5665_5667_5669_5671_5673_5675_5677_5679_5681_5683_5685_5687_5689_5691_5693_5695_5697_5699_5701_5703_5705_5707_5709_5711_5713_5715_5717_5719_5721_5723_5725_5727_5729_5731_5733_5735_5737_5739_5741_5743_5745_5747_5749_5751_5753_5755_5757_5759_5761_5763_5765_5767_5769_5771_5773_5775_5777_5779_5781_5783_5785_5787_5789_5791_5793_5795_5797_5799_5801_5803_5805_5807_5809_5811_5813_5815_5817_5819_5821_5823_5825_5827_5829_5831_5833_5835_5837_5839_5841_5843_5845_5847_5849_5851_5853_5855_5857_5859_5861_5863_5865_5867_5869_5871_5873_5875_5877_5879_5881_5883_5885_5887_5889_5891_5893_5895_5897_5899_5901_5903_5905_5907_5909_5911_5913_5915_5917_5919_5921_5923_5925_5927_5929_5931_5933_5935_5937_5939_5941_5943_5945_5947_5949_5951_5953_5955_5957_5959_5961_5963_5965_5967_5969_5971_5973_5975_5977_5979_5981_5983_5985_5987_5989_5991_5993_5995_5997_5999_6001_6003_6005_6007_6009_6011_6013_6015_6017_6019_

Computational and Theoretical Chemistry Studies of N Ethylquinolin 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern computational chemistry, enabling the investigation of molecular structures, energies, and properties with high accuracy. These methods, rooted in the principles of quantum mechanics, are broadly categorized into ab initio and density functional theory approaches.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used method for studying quinoline (B57606) derivatives due to its favorable balance of computational cost and accuracy. ankara.edu.trnih.gov DFT calculations are employed to optimize molecular geometries, predict vibrational frequencies, and determine electronic properties. arabjchem.orgnih.gov For instance, studies on various quinoline derivatives utilize DFT to obtain global and local quantum-molecular descriptors, which are crucial for understanding their reactivity. ijpras.com The B3LYP exchange-correlation functional is a popular choice for such calculations, often paired with basis sets like 6-311++G(d,p) to achieve reliable results. nih.gov In the context of N-ethylquinolin-5-amine, DFT would be the primary tool to elucidate the properties discussed in the following sections.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov These "from first principles" methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP), and Coupled Cluster (CC), aim to solve the electronic Schrödinger equation. nih.gov While computationally more demanding than DFT, ab initio methods can provide highly accurate results, particularly for smaller molecules. They are often used as a benchmark for other computational techniques. For a molecule like this compound, ab initio calculations could be used to obtain a precise understanding of its electronic ground state and excited states.

Elucidation of Electronic Structure and Reactivity

The electronic structure of a molecule is fundamental to its chemical reactivity. Computational methods provide a detailed picture of how electrons are distributed within the molecule. For quinoline derivatives, DFT calculations are instrumental in analyzing the electronic structure to predict sites susceptible to electrophilic or nucleophilic attack. uobaghdad.edu.iq The insights gained from these calculations are vital for understanding the mechanisms of reactions involving these compounds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive.